molecular formula C10H11IN4 B13983166 4-(3-Iodo-1-isopropyl-1H-pyrazol-4-yl)-pyrimidine

4-(3-Iodo-1-isopropyl-1H-pyrazol-4-yl)-pyrimidine

Cat. No.: B13983166
M. Wt: 314.13 g/mol
InChI Key: XCSNQYJRNMSFJS-UHFFFAOYSA-N
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Description

4-[3-Iodo-1-(1-methylethyl)-1H-pyrazol-4-yl]pyrimidine is a heterocyclic compound that contains both pyrazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-Iodo-1-(1-methylethyl)-1H-pyrazol-4-yl]pyrimidine typically involves the formation of the pyrazole ring followed by the introduction of the pyrimidine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-iodo-1-(1-methylethyl)-1H-pyrazole with a pyrimidine derivative in the presence of a base can yield the desired compound. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile and catalysts like palladium or copper salts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-[3-Iodo-1-(1-methylethyl)-1H-pyrazol-4-yl]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce deiodinated compounds .

Scientific Research Applications

4-[3-Iodo-1-(1-methylethyl)-1H-pyrazol-4-yl]pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[3-Iodo-1-(1-methylethyl)-1H-pyrazol-4-yl]pyrimidine involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 4-[3-Bromo-1-(1-methylethyl)-1H-pyrazol-4-yl]pyrimidine
  • 4-[3-Chloro-1-(1-methylethyl)-1H-pyrazol-4-yl]pyrimidine
  • 4-[3-Fluoro-1-(1-methylethyl)-1H-pyrazol-4-yl]pyrimidine

Uniqueness

4-[3-Iodo-1-(1-methylethyl)-1H-pyrazol-4-yl]pyrimidine is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to certain targets .

Properties

Molecular Formula

C10H11IN4

Molecular Weight

314.13 g/mol

IUPAC Name

4-(3-iodo-1-propan-2-ylpyrazol-4-yl)pyrimidine

InChI

InChI=1S/C10H11IN4/c1-7(2)15-5-8(10(11)14-15)9-3-4-12-6-13-9/h3-7H,1-2H3

InChI Key

XCSNQYJRNMSFJS-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C(=N1)I)C2=NC=NC=C2

Origin of Product

United States

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